(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-12-20-18(28-22-12)14-11-24(23-21-14)9-8-19-17(25)7-5-13-4-6-15(26-2)16(10-13)27-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,25)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETIDSAIVFYHLG-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of a phenol derivative.
Synthesis of the oxadiazole ring: This step often involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Construction of the triazole ring: This can be done using a click chemistry approach, typically involving the reaction of an azide with an alkyne.
Coupling of the fragments: The final step involves coupling the synthesized fragments under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form quinones.
Reduction: The oxadiazole and triazole rings can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced forms of the oxadiazole and triazole rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, this compound could serve as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new polymers or as an additive to improve the properties of existing materials.
Mechanism of Action
The mechanism by which (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound shares structural motifs with several classes of bioactive molecules, particularly those containing dimethoxyphenyl, triazole, and oxadiazole groups. Below is a comparative analysis:
Key Comparisons
Heterocyclic Systems: The target compound’s triazole-oxadiazole system contrasts with thiazole () and tetrazole () analogs. Oxadiazoles are known for metabolic stability and hydrogen-bond acceptor capacity, whereas tetrazoles (e.g., in ) often serve as carboxylic acid bioisosteres. Thiazoles () may enhance π-stacking but are more susceptible to oxidation.
The enamide linkage (E-configuration) offers conformational rigidity vs. the flexible propanamide backbone in , which may affect binding kinetics.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling of triazole and oxadiazole precursors, similar to the Suzuki-Miyaura cross-coupling used in . In contrast, simpler analogs like are synthesized via direct acylation.
Biological Activity: While anti-proliferative activity is reported for indazole derivatives (), the target compound’s activity remains speculative. Molecular networking () could predict its bioactivity by comparing MS/MS fragmentation patterns (cosine score >0.8) with known actives.
Physicochemical Properties
- Hydrogen-Bonding : The triazole-oxadiazole system provides 3 H-bond acceptors, comparable to tetrazole-containing but fewer than morpholine derivatives ().
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that incorporates both a triazole and an oxadiazole moiety, which are known for their diverse pharmacological properties.
Structural Characteristics
The structural formula can be represented as follows:
This compound consists of:
- A (3,4-dimethoxyphenyl) group
- An oxadiazole ring
- A triazole moiety
- An amide functional group
Biological Activity Overview
Research into the biological activity of this compound indicates a range of potential pharmacological effects. The following sections detail specific activities supported by various studies.
Anticancer Activity
Compounds with similar structural motifs have been associated with significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives containing oxadiazole and triazole rings exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds with IC50 values below 50 µg/mL were noted to have considerable antiproliferative effects on cancer cells such as A375 and Skov3 .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 22 | EAC | 10 |
| Compound 21 | Various | 50 |
Anti-inflammatory Properties
The presence of methoxy groups in the phenyl ring may enhance anti-inflammatory activity. Studies suggest that compounds featuring these groups can inhibit pro-inflammatory cytokines and pathways associated with inflammation .
Antimicrobial Activity
Oxadiazole derivatives are well-documented for their antimicrobial properties. The compound's structure suggests potential interactions with bacterial cell membranes or inhibition of bacterial enzymes, leading to bactericidal effects .
The biological activity of (2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide can be attributed to:
- Hydrogen Bond Interactions : The oxadiazole and triazole rings can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.
- Structure-Activity Relationship (SAR) : The arrangement of functional groups plays a crucial role in determining the pharmacological profile. For example, modifications at the phenyl ring or the amide nitrogen can significantly alter activity .
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation of Oxadiazole Derivatives : Research has shown that oxadiazole derivatives exhibit a range of activities including antibacterial and anticancer effects. One study reported a series of oxadiazole-containing compounds with promising anticancer activity against multiple cell lines .
- Triazole-Based Compounds : Compounds containing triazole rings have been evaluated for their ability to inhibit specific cancer cell growth. The findings suggest that these compounds can effectively target cancer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
